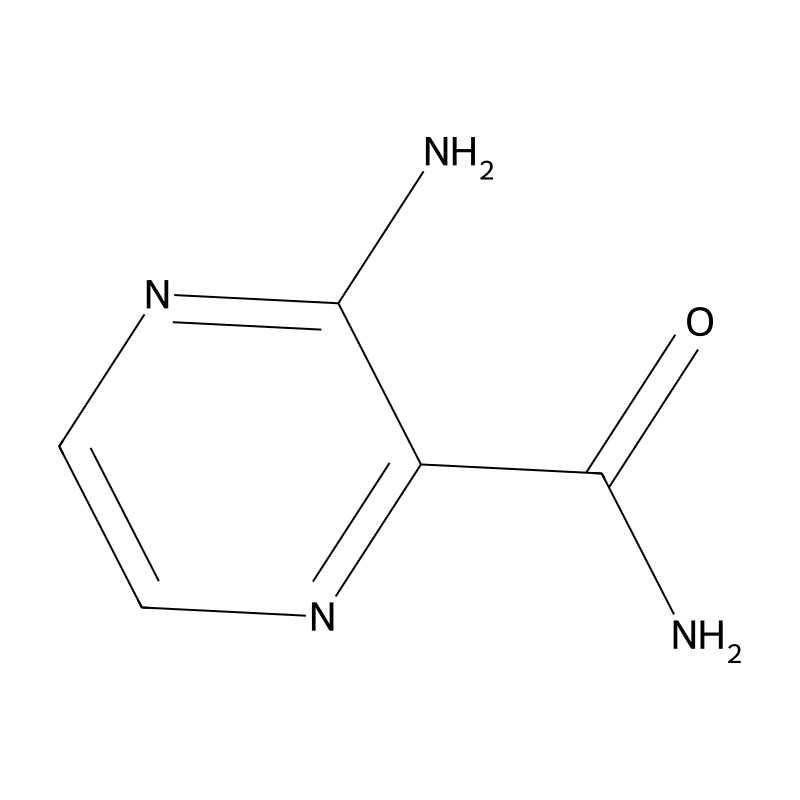

3-Aminopyrazine-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Antimicrobial Activity: A study published in the National Institutes of Health's PMC database explored a series of N-substituted 3-aminopyrazine-2-carboxamides for their antimicrobial properties. These molecules share a similar core structure with 3-Aminopyrazine-2-carboxamide. The study found that some derivatives exhibited in vitro activity against various bacteria, fungi, and mycobacteria, suggesting this class of compounds may warrant further investigation as potential antibiotics [].

3-Aminopyrazine-2-carboxamide is an organic compound with the molecular formula and a molecular weight of approximately 138.13 g/mol. It features a pyrazine ring substituted with an amino group at the 3-position and a carboxamide group at the 2-position. This compound is notable for its potential biological activities, particularly in antimicrobial and anticancer applications. Its structure allows for various modifications, which can enhance its pharmacological properties.

- Aminolysis: The conversion of esters to amides by reaction with amines, which can be performed under mild conditions using various amines.

- Acylation: The introduction of acyl groups to the amino functional group, enhancing biological activity.

- Cyclization: This can occur under specific conditions, leading to derivatives that may exhibit different biological activities compared to the parent compound.

These reactions are crucial for synthesizing derivatives that may have improved efficacy against specific biological targets .

Research indicates that 3-Aminopyrazine-2-carboxamide and its derivatives exhibit a range of biological activities:

- Antimicrobial Activity: Several studies have demonstrated that this compound has significant activity against various bacterial strains, including Mycobacterium tuberculosis and other clinically relevant pathogens .

- Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation, particularly in liver cancer models .

- Inhibition of Enzymatic Activity: Certain derivatives interact with specific enzymes, potentially offering therapeutic benefits in treating diseases related to those enzymes .

The synthesis of 3-Aminopyrazine-2-carboxamide can be achieved through various methods:

- Aminolysis of Esters: Starting from 3-aminopyrazine-2-carboxylic acid methyl ester, aminolysis can be performed using methylamine or other amines under controlled conditions.

- Direct Acylation: The acid can be reacted with acyl chlorides or anhydrides to form the corresponding carboxamide directly.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields during the synthesis process .

3-Aminopyrazine-2-carboxamide has several applications across different fields:

- Pharmaceuticals: Its derivatives are being explored as potential drugs for treating infections caused by resistant bacteria and certain cancers.

- Biochemical Research: Used as a biochemical probe to study enzyme interactions and mechanisms due to its ability to mimic natural substrates.

- Agriculture: Some derivatives may have applications as agrochemicals due to their antimicrobial properties .

Interaction studies have focused on how 3-Aminopyrazine-2-carboxamide binds to various biological targets:

- Protein Interactions: The compound has been shown to interact with specific proteins involved in disease pathways, such as mitochondrial aminoacyl-tRNA synthetases, which could lead to novel therapeutic strategies .

- Molecular Dynamics Simulations: These studies provide insights into binding affinities and conformational changes upon ligand binding, helping to optimize derivative design for enhanced activity .

3-Aminopyrazine-2-carboxamide shares structural features with several other compounds. Here are some similar compounds:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Pyrazinamide | Pyrazine derivative | Antitubercular agent |

| Isoniazid | Hydrazide derivative | Antitubercular agent |

| 5-Aminopyrazine-2-carboxylic acid | Amino acid derivative | Antimicrobial properties |

Uniqueness of 3-Aminopyrazine-2-carboxamide:

While compounds like pyrazinamide and isoniazid are well-known for their roles in tuberculosis treatment, 3-Aminopyrazine-2-carboxamide's unique structural modifications allow it to exhibit diverse biological activities beyond just antimicrobial effects. Its ability to form various derivatives makes it a versatile scaffold for drug development targeting multiple pathways .

The Fisher esterification approach represents a classical two-step methodology for the synthesis of 3-aminopyrazine-2-carboxamide derivatives. This procedure involves the initial conversion of 3-aminopyrazine-2-carboxylic acid to its corresponding methyl ester, followed by subsequent aminolysis to yield the desired carboxamide products [1].

Mechanistic Framework

The Fisher esterification mechanism proceeds through a series of well-established steps involving acid-catalyzed activation of the carboxylic acid [2] [3]. The process begins with protonation of the carbonyl oxygen by sulfuric acid, rendering the carbonyl carbon significantly more electrophilic. Subsequently, nucleophilic attack by methanol occurs, followed by proton transfer and elimination of water to generate the protonated ester, which is finally deprotonated to yield the methyl ester product [2] [3].

Experimental Procedures and Conditions

The first step of the Fisher esterification pathway employs 3-aminopyrazine-2-carboxylic acid (2.2 g, 15.8 mmol) dissolved in methanol (250 mL) at 0°C, with concentrated sulfuric acid (3.2 mL) serving as the catalyst [1]. The reaction mixture requires stirring for 48 hours at room temperature to achieve complete conversion. Work-up involves neutralization with sodium bicarbonate to pH 7, followed by filtration to obtain methyl 3-aminopyrazine-2-carboxylate as a white-brown solid [1].

The second step involves aminolysis of the methyl ester using microwave-assisted synthesis. Methyl 3-aminopyrazine-2-carboxylate (100 mg, 0.65 mmol) is combined with the corresponding benzylamine (1.95 mmol, 3 equivalents) and ammonium chloride (10 mg, 0.19 mmol, 0.1 equivalent) in methanol (2 mL) [1]. The reaction is performed under microwave irradiation at 130°C for 40 minutes with 90 W power in pressurized vials [1].

Yield Analysis and Optimization

The Fisher esterification pathway demonstrates variable yields depending on the nature of the substituents. For benzyl derivatives, yields range from 16% to 69%, with compounds bearing simple substituents generally providing better results [1]. The intermediate methyl ester is prepared in bulk quantities, isolated, and stored for subsequent use in multiple amide-forming reactions, which provides operational convenience but results in lower overall yields due to the additional purification step [1].

Carbonyldiimidazole-Mediated Coupling Reactions in Non-Polar Solvents

Carbonyldiimidazole (CDI)-mediated coupling represents a more efficient alternative approach for the direct synthesis of 3-aminopyrazine-2-carboxamide derivatives. This methodology circumvents the need for intermediate isolation and demonstrates superior yields across most substrate classes [1].

Mechanistic Aspects of CDI Activation

CDI functions as an effective activating agent for carboxylic acids, converting the hydroxyl group from an unfavorable leaving group to an excellent one [4] [5] [6]. The mechanism involves nucleophilic attack of the carboxylate anion on one of the carbonyl carbons of CDI, leading to the formation of an acylimidazolide intermediate [5] [6]. This activated species readily undergoes nucleophilic substitution with amines to form the desired amide bonds while releasing imidazole and carbon dioxide as byproducts [5] [6].

The reaction between 3-aminopyrazine-2-carboxylic acid and CDI forms the intermediate (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone, which facilitates subsequent amide bond formation with various amines [1] [4]. The liberated imidazole acts as a mild base, eliminating the need for additional base additives in many cases [6].

Solvent Selection and Reaction Conditions

The CDI-mediated procedure utilizes anhydrous dimethyl sulfoxide (DMSO) as the reaction solvent [1]. DMSO provides several advantages including excellent solubility for both the starting materials and CDI, chemical inertness towards the coupling reagent, and compatibility with microwave heating conditions [1]. The aprotic nature of DMSO prevents competing reactions with CDI while maintaining the nucleophilicity of the amine substrates [1].

The experimental protocol involves treating 3-aminopyrazine-2-carboxylic acid (200 mg, 1.44 mmol) with CDI (303 mg, 1.88 mmol, 1.3 equivalents) in DMSO (2 mL) [1]. The activation step proceeds spontaneously at room temperature for 5-10 minutes until carbon dioxide evolution ceases, indicating complete formation of the activated intermediate [1].

Microwave-Enhanced Coupling Efficiency

Following acid activation, the corresponding amine nucleophile (2.15 mmol, 1.5 equivalents) is added directly to the reaction mixture [1]. The amide coupling is accomplished using microwave irradiation at 120°C for 30 minutes with 100 W power [1]. The microwave-assisted conditions significantly accelerate the reaction rate while maintaining excellent selectivity and minimizing side product formation [1].

Comparative Yield Analysis

The CDI-mediated approach demonstrates consistently superior yields compared to the Fisher esterification pathway. For benzyl derivatives, yields range from 26% to 91%, representing substantial improvements over the corresponding Fisher esterification results [1]. The most dramatic improvements are observed for compounds 1 (29% vs 75%), 2 (27% vs 91%), 7 (18% vs 74%), and 8 (16% vs 55%) [1].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a critical enabling technology for the efficient preparation of 3-aminopyrazine-2-carboxamide derivatives. The application of microwave heating provides significant advantages in terms of reaction rate enhancement, improved yields, and reduced reaction times compared to conventional thermal heating methods [7] [8].

Thermal Effects and Reaction Acceleration

Microwave irradiation provides rapid and uniform heating of the reaction mixture through direct molecular interaction with the electromagnetic field [7] [8]. This heating mode eliminates temperature gradients commonly encountered in conventional heating, leading to more efficient energy transfer and faster reaction rates [7] [8]. For 3-aminopyrazine-2-carboxamide synthesis, microwave heating reduces reaction times from 24 hours under conventional conditions to 30-40 minutes [7] [8].

Power and Temperature Optimization

Optimization studies have demonstrated that microwave power settings between 90-100 W provide optimal results for amide coupling reactions [1]. Lower power settings result in incomplete conversion, while higher powers can lead to decomposition or unwanted side reactions [1]. Temperature optimization reveals that 120-130°C represents the optimal range for achieving maximum yields while minimizing thermal degradation [1].

Solvent Compatibility and Dielectric Properties

The choice of solvent significantly impacts microwave heating efficiency due to variations in dielectric properties [8]. DMSO exhibits excellent microwave absorption characteristics, enabling rapid and uniform heating of the reaction mixture [1]. Methanol, used in the Fisher esterification approach, also demonstrates good microwave compatibility, though the heating profile differs from DMSO [1].

Yield Enhancement and Selectivity

Microwave-assisted conditions consistently provide higher yields compared to conventional heating methods. Studies on related pyrazine systems show yield improvements of 25-100% depending on the specific substrate and reaction conditions [8]. The enhanced selectivity observed under microwave conditions is attributed to more precise temperature control and reduced thermal stress on the reaction products [8].

Purification Techniques and Yield Maximization Strategies

The successful isolation and purification of 3-aminopyrazine-2-carboxamide derivatives requires careful optimization of work-up procedures and chromatographic techniques. The heterocyclic nature of these compounds presents unique challenges for separation and purification due to their potential for strong interactions with silica-based stationary phases [9] [10].

Work-up Procedures and Product Isolation

The CDI-mediated synthesis employs a streamlined work-up procedure involving aqueous precipitation followed by redissolution and chromatographic purification [1]. Following completion of the microwave-assisted coupling, water (6 mL) is added to the reaction mixture, causing precipitation of the product while leaving DMSO and other polar impurities in solution [1]. The precipitate is filtered, redissolved in acetone, and adsorbed onto silica gel for subsequent flash chromatography [1].

This precipitation approach provides several advantages including removal of DMSO solvent, concentration of the product, and preliminary purification from ionic impurities [1]. The use of acetone for redissolution ensures complete recovery of the product while maintaining compatibility with silica gel chromatography [1].

Flash Chromatography Optimization

Flash chromatography using silica gel (irregular, 40-63 μm particle size) as the stationary phase has proven most effective for purification of 3-aminopyrazine-2-carboxamide derivatives [1]. The mobile phase consists of gradient elution using hexane and ethyl acetate mixtures, typically progressing from 0-100% ethyl acetate content [1].

Recent studies on related pyrazine derivatives have demonstrated that specialized silica phases can provide enhanced separation efficiency [9] [10]. Standard flash silica with 500 m²/g surface area and 60 Å porosity may not always provide sufficient resolution for closely related compounds, necessitating optimization of the stationary phase selection [9] [10].

Solvent System Selection and Optimization

The choice of elution solvents significantly impacts separation efficiency and product recovery. Hexane-ethyl acetate mixtures provide optimal selectivity for most 3-aminopyrazine-2-carboxamide derivatives [1]. Alternative solvent systems including hexane-methyl tert-butyl ether (MTBE) and hexane-ethyl acetate-methanol ternary mixtures have been employed for particularly challenging separations [11] [12].

Liquid-liquid extraction studies on related pyrazine compounds indicate that multiple extraction steps with fresh solvent are required for quantitative recovery [11] [12]. When hexane is used as the extraction solvent, co-extraction of imidazole derivatives is minimized, though further cleanup may be necessary when using more polar solvents like MTBE or ethyl acetate [11] [12].

Yield Maximization Through Process Integration

The optimization of synthetic yields requires consideration of multiple factors including reaction stoichiometry, catalyst loading, reaction time, and purification efficiency [13] [14]. For 3-aminopyrazine-2-carboxamide synthesis, the use of 1.3-1.5 equivalents of coupling partners provides optimal conversion while minimizing material waste [1].

Temperature optimization studies demonstrate that yields generally increase with temperature up to an optimal point, beyond which decomposition becomes significant [15]. The optimal synthetic conditions identified involve moderate temperatures (110-130°C) with reaction times of 30-40 minutes under microwave irradiation [1] [15].

Analytical Methods for Purity Assessment

Thin-layer chromatography (TLC) using silica gel plates with hexane-ethyl acetate (2:1) mobile phase provides effective monitoring of reaction progress and product purity [1]. UV detection at 254 nm wavelength is suitable for visualizing these aromatic heterocyclic compounds [1].

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy serve as primary analytical techniques for yield determination and purity assessment [13]. These methods enable accurate quantification of conversion rates and identification of impurities, facilitating optimization of both synthetic and purification procedures [13].

| Synthesis Method | Average Yield (%) | Reaction Time | Temperature (°C) | Key Advantages |

|---|---|---|---|---|

| Fisher Esterification | 37.0 | 48 h + 40 min | 0 → RT + 130 | Scalable, established methodology |

| CDI-Mediated Coupling | 65.8 (benzyl), 52.5 (alkyl), 34.8 (phenyl) | 30 min | 120 | Higher yields, shorter time |

| Microwave-Assisted | 25-100% improvement | 30-40 min | 110-130 | Rapid heating, enhanced selectivity |

| Purification Technique | Application | Key Benefits | Limitations |

|---|---|---|---|

| Aqueous Precipitation | Initial work-up | DMSO removal, concentration | May co-precipitate impurities |

| Flash Chromatography | Final purification | High resolution, scalable | Requires optimization |

| Liquid-Liquid Extraction | Alternative work-up | Selective extraction | Multiple steps required |

| Specialized Silica Phases | Challenging separations | Enhanced resolution | Higher cost |

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Park JA, Zhang D, Kim SK, Cho SH, Cho SM, Yi H, Shim JH, Kim JS, Abd El-Aty AM, Shin HC. Simultaneous determination of aminopyrine and antipyrine in porcine muscle, milk, and eggs using liquid chromatography with tandem mass spectrometry. J Sep Sci. 2015 Dec;38(23):4048-54. doi: 10.1002/jssc.201500920. Epub 2015 Nov 3. PubMed PMID: 26434939.

3: Uetrecht JP, Ma HM, MacKnight E, McClelland R. Oxidation of aminopyrine by hypochlorite to a reactive dication: possible implications for aminopyrine-induced agranulocytosis. Chem Res Toxicol. 1995 Mar;8(2):226-33. PubMed PMID: 7766805.